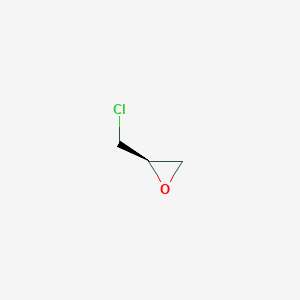

(R)-(-)-Epichlorohydrin

概述

描述

®-(-)-Epichlorohydrin is a chiral epoxide with the molecular formula C3H5ClO. It is an important intermediate in the synthesis of various chemicals and pharmaceuticals. The compound is characterized by its three-membered epoxide ring and a chlorine atom attached to one of the carbon atoms. The ®-(-) enantiomer is the optically active form of epichlorohydrin, which means it can rotate plane-polarized light in a specific direction.

准备方法

Synthetic Routes and Reaction Conditions: ®-(-)-Epichlorohydrin can be synthesized through several methods. One common method involves the reaction of allyl chloride with hypochlorous acid to form 3-chloro-1,2-propanediol, which is then treated with a base to form the epoxide ring. The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of bases such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: In industrial settings, ®-(-)-Epichlorohydrin is produced through the chlorohydrin process, which involves the reaction of propylene with chlorine and water to form 1,2-dichloropropane. This intermediate is then dehydrochlorinated using a base to form epichlorohydrin. The process is carried out in large reactors with controlled temperatures and pressures to ensure high yields and purity.

化学反应分析

Types of Reactions: ®-(-)-Epichlorohydrin undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, and thiols.

Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, and other derivatives.

Oxidation and Reduction: Epichlorohydrin can be oxidized to form glycidol or reduced to form 3-chloropropanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Ring-Opening Reactions: Acids, bases, and various nucleophiles can be used to open the epoxide ring. The reactions are often conducted in solvents such as water, alcohols, or aprotic solvents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Products include glycidol, amino alcohols, and thiol derivatives.

Ring-Opening Reactions: Products include diols, amino alcohols, and other functionalized compounds.

Oxidation and Reduction: Products include glycidol and 3-chloropropanol.

科学研究应用

Production of Epoxy Resins

Epichlorohydrin is a key precursor in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composite materials. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties, making them suitable for applications in the automotive and aerospace industries .

| Application | Details |

|---|---|

| Coatings | Used for protective coatings on metal structures and flooring materials. |

| Adhesives | Essential in formulating high-performance adhesives for various substrates. |

| Composite Materials | Integral in manufacturing fiber-reinforced composites used in wind turbine blades and aircraft components. |

Synthesis of Glycerol Ethers

(R)-(-)-Epichlorohydrin serves as a building block for synthesizing glycerol ethers, which find applications in personal care products and pharmaceuticals. These ethers enhance the texture and stability of creams and lotions .

Intermediate in Chemical Synthesis

The compound acts as an important intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. Its versatility allows for the creation of diverse compounds tailored for specific applications .

Manufacture of Flame Retardants

It is utilized in producing flame retardants that improve the safety of materials used in construction and electronics, providing enhanced protection against fire hazards .

Research in Polymer Chemistry

In academic and industrial research settings, this compound is employed to study polymerization processes, aiding scientists in developing new materials with improved properties for applications such as packaging and insulation .

Case Study 1: Epoxy Resin Development

A notable case study involves the use of this compound in developing high-performance epoxy resins for aerospace applications. Researchers demonstrated that incorporating this compound into resin formulations significantly improved thermal stability and mechanical strength compared to traditional epoxy systems.

Case Study 2: Glycerol Ether Synthesis

In pharmaceutical research, this compound was successfully used to synthesize glycerol ethers that serve as excipients in drug formulations. These ethers were shown to enhance drug solubility and stability, leading to improved bioavailability.

Safety Considerations

While this compound has numerous beneficial applications, it is classified as a probable carcinogen by several health agencies. Prolonged exposure can lead to serious health risks, including lung irritation and increased cancer risk . Therefore, safety protocols must be strictly adhered to during its handling and application.

作用机制

The mechanism of action of ®-(-)-Epichlorohydrin involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The chlorine atom also makes it susceptible to nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical transformations.

相似化合物的比较

(S)-(+)-Epichlorohydrin: The enantiomer of ®-(-)-Epichlorohydrin, which has similar chemical properties but rotates plane-polarized light in the opposite direction.

Glycidol: An epoxide with a hydroxyl group instead of a chlorine atom, used in similar applications.

1,2-Epoxypropane: A simpler epoxide without the chlorine atom, used as a solvent and intermediate in organic synthesis.

Uniqueness: ®-(-)-Epichlorohydrin is unique due to its chiral nature and the presence of both an epoxide ring and a chlorine atom. This combination of features makes it highly reactive and versatile in various chemical reactions, allowing for the synthesis of a wide range of compounds.

生物活性

(R)-(-)-Epichlorohydrin, a chiral epoxide compound, is recognized for its significant biological activity, particularly as an alkylating agent. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a bifunctional alkylating agent that can form covalent bonds with nucleophilic sites in DNA and proteins. The compound's reactivity stems from its epoxide and chloride functionalities, which enable it to interact with various biological molecules. It is known to induce DNA interstrand cross-linking , a critical mechanism contributing to its cytotoxicity.

Key Mechanisms:

- DNA Cross-Linking : this compound forms interstrand cross-links primarily at deoxyguanosine residues, which can lead to DNA strand breaks and subsequent cellular apoptosis .

- Cytotoxicity : Studies indicate that this compound exhibits greater cytotoxicity than its enantiomer (S)-epichlorohydrin, with an IC50 value of approximately 2.2 mM compared to 3.9 mM for (S)-epichlorohydrin .

- Protein Cross-Linking : Besides DNA, this compound can also cross-link proteins, further contributing to its biological effects .

Cytotoxicity and Mutagenicity

The cytotoxic effects of this compound have been studied extensively in various cell lines. The compound's ability to induce DNA damage correlates strongly with its mutagenic potential.

- Cytotoxicity Studies : In experiments involving chicken erythroprogenitor cells, this compound demonstrated a dose-dependent increase in cytotoxicity .

- Mutagenicity : The compound has been classified as probably carcinogenic to humans (Group 2A) by the International Agency for Research on Cancer (IARC), based on evidence from animal studies showing increased tumor incidence following exposure .

Case Studies

Several studies have focused on the biological activity of this compound in different contexts:

-

Animal Studies : A study conducted on Wistar rats revealed a dose-dependent increase in forestomach lesions upon administration of epichlorohydrin. At higher doses (10 mg/kg bw), significant hyperplasia and carcinoma were observed .

Dose (mg/kg bw) Hyperplasia Papilloma Carcinoma Control 5/50 1/50 6/49 2 24/40 6/49 35/49 10 6/49 4/49 24/39 - Metabolic Studies : Research has shown that the metabolism of this compound involves conjugation with glutathione and hydration by epoxide hydrolase, leading to the formation of metabolites that may contribute to its toxic effects .

Toxicology and Safety Considerations

Exposure to this compound poses several health risks. Occupational exposure limits have been established due to its potential toxicity and carcinogenicity. The compound is known to cause respiratory irritation and has been associated with liver and kidney damage in animal studies .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (R)-(-)-epichlorohydrin, and how do reaction conditions influence enantiomeric purity?

this compound is synthesized via two primary methods:

- Chlorohydrin Process : Propylene reacts with chlorine and water to form 1,2-dichloropropane, followed by dehydrochlorination using bases (e.g., NaOH) under controlled temperatures (0–50°C) .

- Glycerol Chlorination : A newer method uses glycerol (a biodiesel byproduct) reacted with HCl gas and catalysts (e.g., carboxylic acids) to produce 1,3-dichlorohydrin, which is then cyclized to epichlorohydrin . Enantiomeric purity depends on reaction kinetics, catalyst choice, and separation techniques (e.g., chiral chromatography). Industrial processes often yield racemic mixtures, requiring resolution steps for the (R)-enantiomer .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats must be worn to avoid skin/eye contact, as the compound is a severe irritant and suspected carcinogen .

- Ventilation : Use fume hoods to minimize inhalation of vapors, which can cause pulmonary edema .

- Waste Disposal : Collect waste in sealed containers for professional hazardous waste treatment to prevent environmental contamination .

Q. How does this compound’s reactivity differ from its (S)-(+)-enantiomer in nucleophilic substitution reactions?

Both enantiomers undergo nucleophilic substitution (e.g., with amines or thiols), but their stereochemistry influences reaction pathways. For example, the (R)-enantiomer is preferred in synthesizing chiral pharmaceuticals like rivaroxaban, where configuration affects drug activity . Kinetic studies show slight differences in reaction rates due to steric effects in chiral environments .

Advanced Research Questions

Q. What enzymatic strategies enable enantioselective synthesis or resolution of this compound?

- Halohydrin Dehalogenases (HHDHs) : Enzymes like HheC catalyze the nitrite-mediated ring-opening of racemic epichlorohydrin, resolving this compound with >99% enantiomeric excess (ee) at 41% conversion .

- Epoxide Hydrolases : Coupled with HHDHs in two-phase systems, these enzymes enhance ee by selectively hydrolyzing the (S)-enantiomer .

- Biocatalytic Oxidation : Chloroperoxidase from Caldariomyces fumago enantioselectively oxidizes 3-chloropropene to this compound .

Q. How can trace-level quantification of this compound be achieved in pharmaceutical intermediates?

- Gas Chromatography-Headspace (GC-HS) : Validated methods with a detection limit of 50 ppm (for rivaroxaban synthesis) use DB-624 columns (30 m × 0.32 mm × 1.8 µm) and FID detectors. Parameters: split ratio 10:1, injector 200°C, detector 250°C, and oven ramp from 40°C (5 min) to 240°C (10°C/min) .

- LC-MS/MS : For sub-ppm detection, electrospray ionization in negative mode with MRM transitions (m/z 92.5 → 57.1) is employed .

Q. What experimental design principles optimize this compound’s use in polymer synthesis (e.g., β-cyclodextrin crosslinking)?

A factorial design study identified key variables for β-cyclodextrin/epichlorohydrin polymerization:

Q. How do data contradictions arise in toxicity studies of this compound, and how can they be resolved?

Discrepancies in carcinogenicity data (e.g., rodent vs. human studies) stem from metabolic differences. Rodents show higher susceptibility due to glutathione depletion pathways. Researchers must contextualize findings using:

- In vitro models : Human liver microsomes to assess metabolic activation.

- Dose-response analysis : Linear vs. threshold models for risk extrapolation .

- Comparative genomics : Identify conserved detoxification pathways across species .

Q. Methodological Tables

Table 1. Key Reaction Conditions for this compound Synthesis

| Method | Catalyst | Temp. Range | Yield (%) | Purity (ee) | Reference |

|---|---|---|---|---|---|

| Chlorohydrin Process | NaOH | 0–50°C | 85–90 | Racemic | |

| Glycerol Chlorination | Acetic Acid | 80–120°C | 70–75 | Racemic | |

| Enzymatic Resolution | HheC + Nitrite | 25°C | 41 | >99% (R) |

Table 2. Analytical Parameters for GC-HS Quantification

| Parameter | Value |

|---|---|

| Column | DB-624 (30 m × 0.32 mm × 1.8 µm) |

| Detection Limit | 50 ppm |

| Linearity Range | 50–200 ppm (R² > 0.999) |

| Recovery Rate | 98–102% |

属性

IUPAC Name |

(2R)-2-(chloromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014417 | |

| Record name | (-)-Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51594-55-9 | |

| Record name | (-)-Epichlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51594-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epichlorohydrin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051594559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-chloro-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-(-)-3-Chloro-1,2-propenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICHLOROHYDRIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEC01H609I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。